molecular formula C8H13N3 B15128830 N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine

N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B15128830
M. Wt: 151.21 g/mol
InChI Key: LCZONCJDFIWHBJ-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylmethylamine with 1-methyl-1H-pyrazole-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles such as the use of less hazardous solvents and reagents can be applied to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, alkoxides, and amines.

Major Products:

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity and stability.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target. For example, in medicinal chemistry, it may inhibit a particular enzyme by binding to its active site, thereby blocking its activity.

Comparison with Similar Compounds

  • N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine
  • N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine
  • N-(cyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine

Comparison: N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring. This structural feature can influence its reactivity, stability, and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for specific applications.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

N-(cyclopropylmethyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C8H13N3/c1-11-6-8(5-10-11)9-4-7-2-3-7/h5-7,9H,2-4H2,1H3

InChI Key

LCZONCJDFIWHBJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2CC2

Origin of Product

United States

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